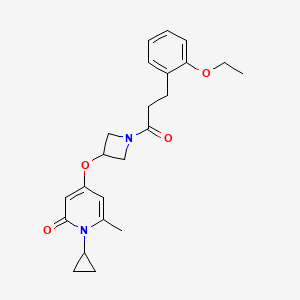
1-cyclopropyl-4-((1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-4-((1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-4-((1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl and Azetidinone Derivatives in Biomedical Research
Cyclopropyl and Azetidinone Analogues : Research has extensively explored cyclopropyl and azetidinone analogues due to their promising biological activities. For instance, cyclopropyl groups have been incorporated into various compounds to enhance their bioactive properties, such as increased efficacy and stability. Similarly, azetidinones, a class of β-lactam derivatives, have garnered attention for their antibacterial properties and potential in drug development (Naylor et al., 1997; Frigola et al., 1994).
Enzymatic Degradation and Biodegradation : The study of cyclopropyl and azetidinone derivatives extends into enzymatic degradation pathways, highlighting the environmental and biotechnological relevance of these compounds. For example, the degradation of cyhalofop-butyl, a cyclopropyl-containing herbicide, by specific bacterial strains demonstrates the ecological importance of understanding these compounds' biodegradation mechanisms (Nie et al., 2011).
Synthetic Applications and Methodologies : Synthesis and functionalization of cyclopropyl and azetidinone derivatives have been a significant area of research, aiming to develop novel compounds with enhanced therapeutic or physical properties. Studies have focused on innovative synthetic routes and the exploration of their chemical reactivity, demonstrating the synthetic versatility of these structural motifs (Selezneva et al., 2018; Díaz et al., 2020).
Antidepressant and Nootropic Agents : The potential of azetidinone derivatives as central nervous system (CNS) active agents has been explored, with some compounds exhibiting antidepressant and nootropic activities. This research suggests that modifications to the azetidinone structure could yield potent and safe therapeutic agents for CNS-related disorders (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-28-21-7-5-4-6-17(21)8-11-22(26)24-14-20(15-24)29-19-12-16(2)25(18-9-10-18)23(27)13-19/h4-7,12-13,18,20H,3,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFFVNHWHXIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-4-((1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

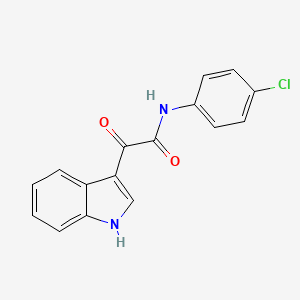
![N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide](/img/structure/B2885212.png)
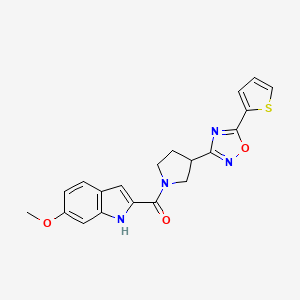
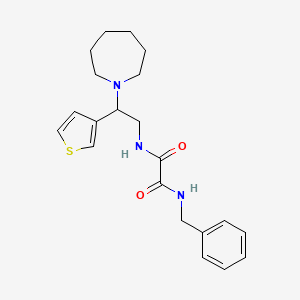
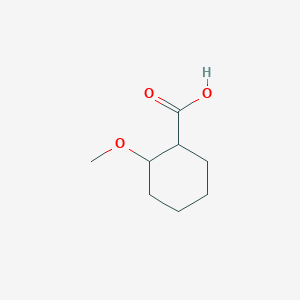
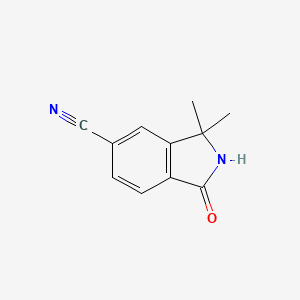

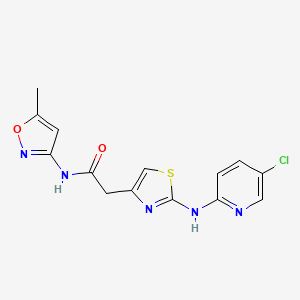
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2885222.png)
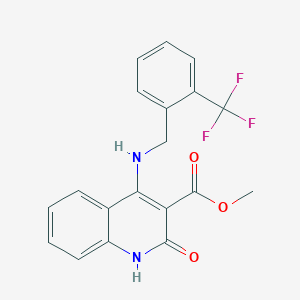
![2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2885224.png)

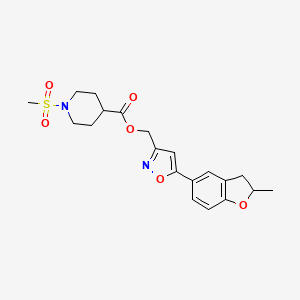
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2885230.png)